Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-8-11(10-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWETUPVLWRHMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following details:
- Molecular Formula : C17H25BClNO4
- Molecular Weight : 353.65 g/mol
- CAS Number : 330794-10-0
- IUPAC Name : tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl chloroformate. The process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular:
- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit various kinases involved in cancer progression. For instance, compounds with similar structural motifs have been reported to bind effectively to CDK6 and CDK4 kinases .
- Mechanism of Action : The mechanism often involves the interaction with specific protein domains that regulate cell proliferation and survival pathways. This interaction leads to the inhibition of tumor growth in vitro and in vivo .
Other Biological Activities
In addition to anticancer properties:
- Antimicrobial Activity : Some studies suggest that related compounds may possess antimicrobial properties against various bacterial strains .
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This could be beneficial in treating metabolic disorders or enhancing drug metabolism .
Case Study 1: Antitumor Activity
A study conducted on a series of carbamate derivatives demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. The compound showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Kinase Inhibition
Another study highlighted the ability of this compound to selectively inhibit CDK6 over other kinases. This selectivity is crucial for reducing side effects associated with broad-spectrum kinase inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and related compounds:
Preparation Methods
General Overview of Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the carbamate functional group : This is achieved by reacting an amine precursor with a tert-butyl chloroformate.
- Incorporation of the boron moiety : The boron-containing group (pinacol boronic ester) is introduced via coupling reactions.
- Substitution with a chlorophenyl group : The chlorophenyl moiety is introduced to complete the structure.
These steps require precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Detailed Preparation Methods
Coupling Reaction Using Boronic Acid Derivatives
One common method involves coupling a chlorophenylboronic acid derivative with a tert-butyl carbamate-protected amine. This process typically uses:
- Catalysts : Palladium-based catalysts such as Pd(PPh₃)₄.
- Base : Potassium carbonate or sodium carbonate to neutralize by-products.
- Solvent : Ethanol or toluene for optimal solubility.
Reaction Scheme:
$$
\text{Chlorophenylboronic acid} + \text{tert-butyl carbamate} \xrightarrow{\text{Pd catalyst}} \text{Tert-butyl (2-chloro-4-boronophenyl)carbamate}
$$
Pinacol Esterification
To incorporate the pinacol boronic ester group:
- A boronic acid intermediate is reacted with pinacol in the presence of a dehydrating agent (e.g., molecular sieves or anhydrous magnesium sulfate).
- Solvent systems such as dichloromethane or ethyl acetate are used for this step.
Reaction Scheme:
$$
\text{Boronic acid derivative} + \text{Pinacol} \xrightarrow{\text{Dehydrating agent}} \text{Pinacol ester}
$$
Final Assembly via Cross-Coupling
The final step involves cross-coupling of the protected amine with the boronic ester derivative under Suzuki-Miyaura coupling conditions:
- Catalyst : Palladium(II) acetate or PdCl₂(dppf).
- Base : Sodium hydroxide or cesium carbonate.
- Solvent : Toluene or THF (tetrahydrofuran).
Reaction Scheme:
$$
\text{Protected amine} + \text{Boronic ester derivative} \xrightarrow{\text{Pd catalyst}} \text{Final compound}
$$
Analytical Techniques for Monitoring and Characterization
To ensure successful synthesis and high purity, various analytical techniques are employed:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress.
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and purity.
- Mass Spectrometry (MS) : Verifies molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Ensures product purity.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Catalyst/Base |
|---|---|---|---|---|
| Carbamate Formation | Tert-butyl chloroformate + Amine | Dichloromethane | 0–25°C | Triethylamine |
| Pinacol Esterification | Boronic acid + Pinacol | Ethyl acetate | Room temp | Molecular sieves |
| Suzuki-Miyaura Coupling | Protected amine + Boronic ester | Toluene/THF | 80–100°C | Pd(PPh₃)₄ + K₂CO₃ |
Notes on Optimization
- Reaction yields can be improved by fine-tuning catalyst loading and reaction time.
- Purification is typically achieved through column chromatography using silica gel and solvents like hexane/ethyl acetate mixtures.
Q & A
Q. How to model the compound’s reactivity using computational tools?
- Approach : DFT (B3LYP/6-31G*) predicts transition states for Pd-catalyzed couplings. Match calculated IR spectra (C=O stretch ~1700 cm⁻¹) with experimental data .
- Software : Gaussian 16 or ORCA for mechanistic studies; VMD for visualization .
Tables for Key Data
Table 1 : Comparative Yields Using Halogenated Precursors
| Precursor | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Chloroaryl | 24 | 32 | 95 |
| Bromoaryl | 12 | 65 | 98 |
Table 2 : Stability Under Various Conditions
| Condition | Degradation (%) at 7 Days |
|---|---|
| RT, inert | <5 |
| RT, air | 15 |
| Acidic (pH 2) | 95 |
| Basic (pH 10) | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
